molecular formula C19H15BrN4O2 B4851609 5-(4-bromophenyl)-7-(3,4-dimethoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine

5-(4-bromophenyl)-7-(3,4-dimethoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine

Cat. No. B4851609
M. Wt: 411.3 g/mol
InChI Key: UTXCODWBMMXAMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(4-bromophenyl)-7-(3,4-dimethoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. This compound belongs to the class of triazolopyrimidines and has shown promising results in various studies.

Mechanism of Action

The mechanism of action of 5-(4-bromophenyl)-7-(3,4-dimethoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine is not fully understood. However, studies have suggested that it may act by inhibiting various enzymes and signaling pathways that are involved in cancer growth and inflammation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-(4-bromophenyl)-7-(3,4-dimethoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine have been studied in various in vitro and in vivo models. Studies have shown that this compound can induce apoptosis (programmed cell death) in cancer cells, reduce inflammation, and inhibit the growth of cancer cells.

Advantages and Limitations for Lab Experiments

One of the advantages of using 5-(4-bromophenyl)-7-(3,4-dimethoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine in lab experiments is its potential as a novel anticancer and anti-inflammatory agent. However, one limitation is that its mechanism of action is not fully understood, which may hinder its development as a therapeutic agent.

Future Directions

There are several future directions for research on 5-(4-bromophenyl)-7-(3,4-dimethoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine. One direction is to further investigate its mechanism of action and identify specific targets that it may interact with. Another direction is to optimize its synthesis to improve its yield and purity. Additionally, future studies could investigate its potential as a therapeutic agent for other diseases beyond cancer and inflammation.

Scientific Research Applications

The potential applications of 5-(4-bromophenyl)-7-(3,4-dimethoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine in scientific research are vast. This compound has been studied for its anticancer properties, as it has been shown to inhibit the growth of cancer cells in vitro. It has also been studied as a potential anti-inflammatory agent, as it has been shown to reduce inflammation in animal models.

properties

IUPAC Name

5-(4-bromophenyl)-7-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15BrN4O2/c1-25-17-8-5-13(9-18(17)26-2)16-10-15(12-3-6-14(20)7-4-12)23-19-21-11-22-24(16)19/h3-11H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTXCODWBMMXAMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC(=NC3=NC=NN23)C4=CC=C(C=C4)Br)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15BrN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-Bromophenyl)-7-(3,4-dimethoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(4-bromophenyl)-7-(3,4-dimethoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine
Reactant of Route 2
Reactant of Route 2
5-(4-bromophenyl)-7-(3,4-dimethoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine
Reactant of Route 3
Reactant of Route 3
5-(4-bromophenyl)-7-(3,4-dimethoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine
Reactant of Route 4
5-(4-bromophenyl)-7-(3,4-dimethoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine
Reactant of Route 5
Reactant of Route 5
5-(4-bromophenyl)-7-(3,4-dimethoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine
Reactant of Route 6
5-(4-bromophenyl)-7-(3,4-dimethoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine

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